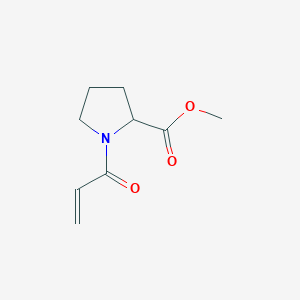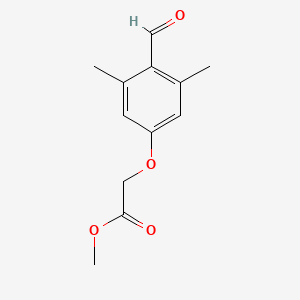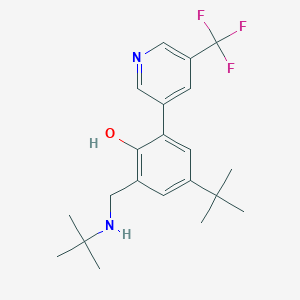![molecular formula C13H17NO5 B8408886 (R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)
(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a methoxycarbonylamino group and a methoxybenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid typically involves the protection of amino groups and the activation of carboxyl groups. One common method is the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by coupling reactions to introduce the methoxybenzene moiety . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and rapid assembly of the desired product. The use of automated synthesizers and optimized reaction conditions can significantly enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects .
Medicine
In medicine, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds share the Fmoc protection group and are used in peptide synthesis.
N-(Fluorenyl-9-methoxycarbonyl) amino acids: These compounds are known for their anti-inflammatory properties and different mechanisms of action.
Uniqueness
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(2R)-2-(methoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-3-9(4-7-10)5-8-11(12(15)16)14-13(17)19-2/h3-4,6-7,11H,5,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 |
Clé InChI |
NFDQIRISWSKWEY-LLVKDONJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline](/img/structure/B8408823.png)






![[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene](/img/structure/B8408864.png)
![3-Amino-4-[[3-(dimethylamino)propyl]amino]-N-methylbenzamide](/img/structure/B8408874.png)



